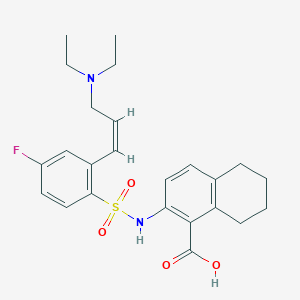
(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfonamide group, and a tetrahydronaphthalene carboxylic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Fluorophenyl Intermediate: This involves the reaction of a fluorobenzene derivative with appropriate reagents to introduce the sulfonamide group.
Synthesis of the Diethylamino Prop-1-en-1-yl Intermediate: This step involves the reaction of diethylamine with a suitable alkene precursor.
Coupling Reaction: The fluorophenyl intermediate is then coupled with the diethylamino prop-1-en-1-yl intermediate under specific conditions to form the desired product.
Cyclization and Carboxylation: The final steps involve cyclization to form the tetrahydronaphthalene ring and carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorophenyl ring.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfinamide or sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with biological targets make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can participate in hydrogen bonding with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopropamine: A stimulant drug with a similar structural motif but different pharmacological properties.
2-Hydroxy-2-methylpropiophenone: A compound with a similar aromatic structure but different functional groups and applications.
Uniqueness
What sets (Z)-2-((2-(3-(Diethylamino)prop-1-en-1-yl)-4-fluorophenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid apart is its combination of a fluorophenyl group, a sulfonamide group, and a tetrahydronaphthalene carboxylic acid moiety
Propriétés
Formule moléculaire |
C24H29FN2O4S |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
2-[[2-[(Z)-3-(diethylamino)prop-1-enyl]-4-fluorophenyl]sulfonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C24H29FN2O4S/c1-3-27(4-2)15-7-9-18-16-19(25)12-14-22(18)32(30,31)26-21-13-11-17-8-5-6-10-20(17)23(21)24(28)29/h7,9,11-14,16,26H,3-6,8,10,15H2,1-2H3,(H,28,29)/b9-7- |
Clé InChI |
XMMAHWVNSWYROH-CLFYSBASSA-N |
SMILES isomérique |
CCN(CC)C/C=C\C1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
SMILES canonique |
CCN(CC)CC=CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B15225595.png)
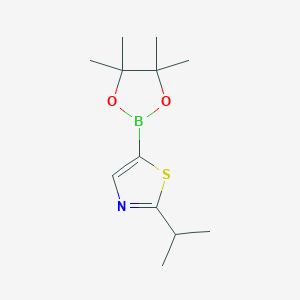

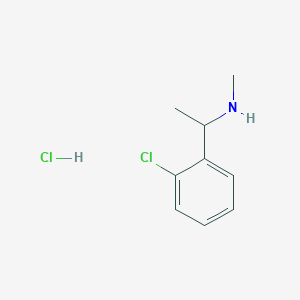
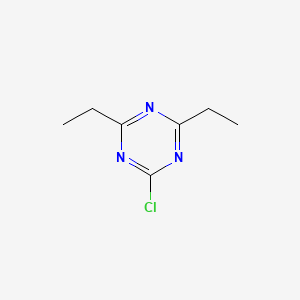
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
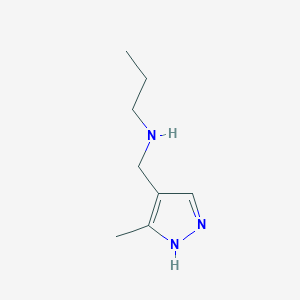
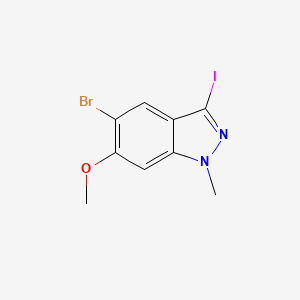
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
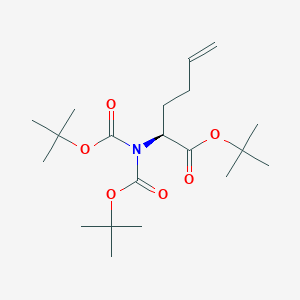

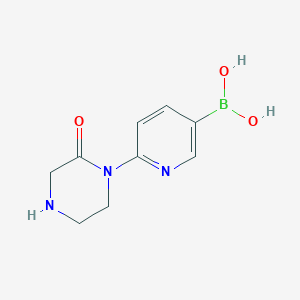

![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
